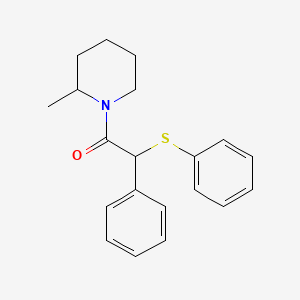
1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone typically involves the reaction of 2-methylpiperidine with 2-phenyl-2-(phenylsulfanyl)ethanone under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve multicomponent reactions. These reactions are advantageous due to their efficiency, cost-effectiveness, and ability to produce highly functionalized piperidine scaffolds .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine(III) compounds.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the piperidine ring.
Common Reagents and Conditions
Oxidation: Iodine(III) oxidizing agents are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are often employed.
Substitution: Nucleophilic reagents like amines and alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring allows it to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a similar structure but lacking the phenyl and phenylsulfanyl groups.
Piperidinone: Another piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Uniqueness
1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and phenylsulfanyl groups enhances its potential for various applications in chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C20H23NOS |
|---|---|
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
1-(2-methylpiperidin-1-yl)-2-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C20H23NOS/c1-16-10-8-9-15-21(16)20(22)19(17-11-4-2-5-12-17)23-18-13-6-3-7-14-18/h2-7,11-14,16,19H,8-10,15H2,1H3 |
Clé InChI |
MNBMQBGZQJIBGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















